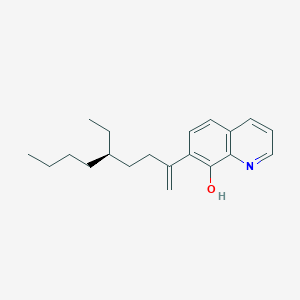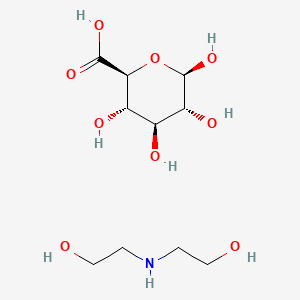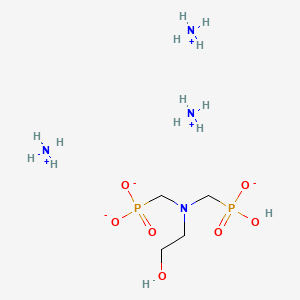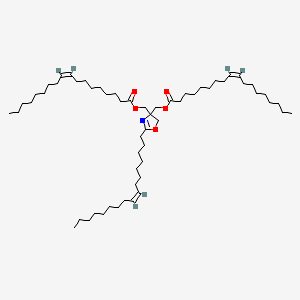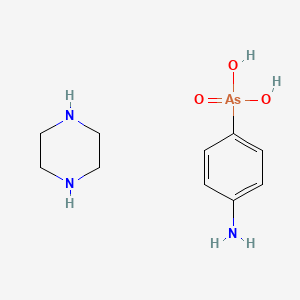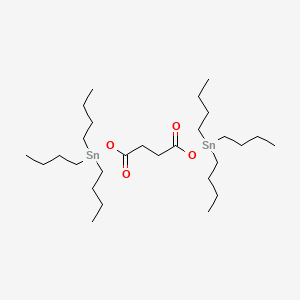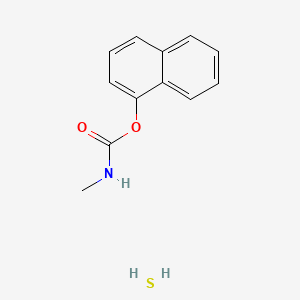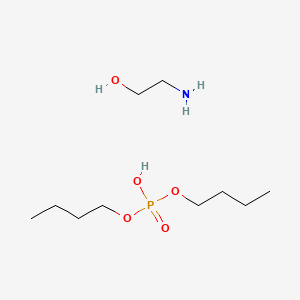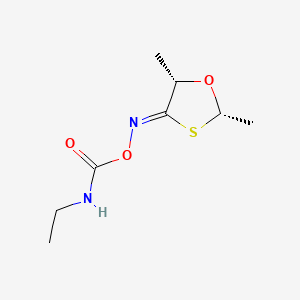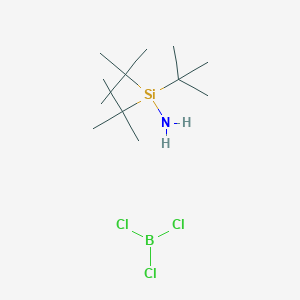
Trichloro(1,1,1-tri-tert-butylsilylamine)boron
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trichloro(1,1,1-tri-tert-butylsilylamine)boron is a chemical compound with the molecular formula C12H29BCl3NSi It is known for its unique structure, which includes a boron atom bonded to a trichloro group and a silylamine group with three tert-butyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trichloro(1,1,1-tri-tert-butylsilylamine)boron typically involves the reaction of boron trichloride with 1,1,1-tri-tert-butylsilylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{BCl}_3 + \text{(t-Bu}_3\text{SiNH}_2) \rightarrow \text{BCl}_3\text{(t-Bu}_3\text{SiNH)} ]
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis is likely to involve similar reaction conditions as those used in laboratory settings, with optimization for larger-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Trichloro(1,1,1-tri-tert-butylsilylamine)boron undergoes various types of chemical reactions, including:
Substitution Reactions: The trichloro group can be substituted with other nucleophiles.
Reduction Reactions: The compound can be reduced under specific conditions to form different products.
Oxidation Reactions: Oxidation can lead to the formation of new compounds with different properties.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Such as amines and alcohols for substitution reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of new boron-nitrogen compounds.
Wissenschaftliche Forschungsanwendungen
Trichloro(1,1,1-tri-tert-butylsilylamine)boron has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Medicine: Investigated for its potential use in drug development and delivery.
Industry: Used in the production of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of Trichloro(1,1,1-tri-tert-butylsilylamine)boron involves its interaction with molecular targets through its boron and silylamine groups. These interactions can lead to the formation of new chemical bonds and the modification of existing ones. The specific pathways involved depend on the nature of the reaction and the conditions under which it is carried out.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trichlorosilane: Similar in structure but lacks the tert-butyl groups.
Tri-tert-butylsilylamine: Contains the silylamine group but without the boron atom.
Boron Trichloride: Contains the boron and trichloro groups but lacks the silylamine group.
Uniqueness
Trichloro(1,1,1-tri-tert-butylsilylamine)boron is unique due to its combination of boron, trichloro, and silylamine groups with tert-butyl substituents. This unique structure imparts specific reactivity and properties that are not found in other similar compounds.
Eigenschaften
CAS-Nummer |
72169-17-6 |
|---|---|
Molekularformel |
C12H29BCl3NSi |
Molekulargewicht |
332.6 g/mol |
IUPAC-Name |
2-[amino(ditert-butyl)silyl]-2-methylpropane;trichloroborane |
InChI |
InChI=1S/C12H29NSi.BCl3/c1-10(2,3)14(13,11(4,5)6)12(7,8)9;2-1(3)4/h13H2,1-9H3; |
InChI-Schlüssel |
AHQHGVMDBIPGTM-UHFFFAOYSA-N |
Kanonische SMILES |
B(Cl)(Cl)Cl.CC(C)(C)[Si](C(C)(C)C)(C(C)(C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



